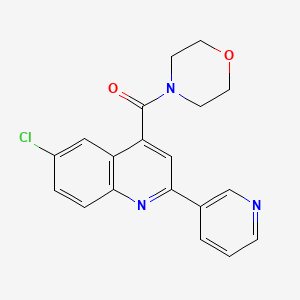

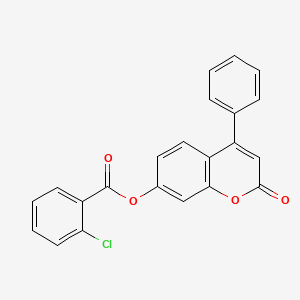

![molecular formula C16H14N4OS B4622533 4-ethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4622533.png)

4-ethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions including cyclization, oxidation, and coordination to metal ions. For instance, the synthesis of certain thiadiazolopyridine benzamide derivatives and their copper(II) complexes involved reactions with potassium thiocyanate, benzoyl chloride, and amino pyridine derivatives, followed by oxidation and cyclization to produce new derivatives (Adhami et al., 2014). Another example is the synthesis of Co(II) complexes with thiazol-2-yl benzenesulfonamide derivatives, showcasing the variety in methods used to synthesize these compounds (Vellaiswamy & Ramaswamy, 2017).

Molecular Structure Analysis

The molecular structure of these compounds is characterized using techniques like IR, NMR, and X-ray single-crystal diffraction. Structural analysis reveals detailed information about atom positions, bond lengths, angles, and dihedral angles, offering insight into the 3D arrangement of atoms in the molecule. For example, N-(pyridine-2-ylcarbamothioyl)benzamide derivatives were analyzed to determine their crystal structures, showing stable planar geometries around central ions in complexes (Adhami et al., 2014).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, leading to the formation of new derivatives with potential biological activities. Their reactivity is exploited to synthesize novel heterocyclic compounds with desired functionalities. For example, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives involves interactions with arylidinemalononitrile derivatives (Mohamed, 2021).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, boiling points, solubility, and crystallinity, are crucial for their application in various fields. These properties are often determined as part of the characterization process but are not detailed in the available abstracts.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and compatibility with other chemical entities, define the potential uses of these compounds in chemical synthesis, pharmaceuticals, and materials science. For example, the study on the synthesis and spectral characteristics of 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide highlighted its potential as a DHFR inhibitor (Pavlova et al., 2022).

Applications De Recherche Scientifique

Synthesis and Biological Activity

- Synthesis Techniques : Research highlights various synthesis techniques involving similar compounds to 4-ethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide. For instance, Starrett et al. (1989) explored the synthesis of imidazo[1,2-a]pyridines as potential antiulcer agents, which involved cyclization of aminopyridines and chloro ketones (Starrett et al., 1989).

- Biological Activities : Some compounds synthesized using similar methods have shown varied biological activities. For example, thiadiazole-aminopiperidine hybrid analogues demonstrated significant activity against Mycobacterium tuberculosis (Jeankumar et al., 2013).

Heterocyclic Synthesis

- Development of Heterocyclic Compounds : Research by Mohareb et al. (2004) involved the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, leading to the creation of various heterocyclic compounds like pyrazoles and isoxazoles, which could be relevant in understanding the synthesis pathways of related compounds (Mohareb et al., 2004).

Application in Insecticidal Agents

- Insecticidal Properties : Fadda et al. (2017) synthesized heterocycles, including pyrroles and pyridines, using 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, demonstrating the potential for use as insecticidal agents against certain pests (Fadda et al., 2017).

Electrochemical and Photophysical Properties

- Electrochromic Polymers : Ming et al. (2015) explored thiadiazolo[3,4-c]pyridine as an electron acceptor in electrochromic polymers, demonstrating its potential in developing novel electrochromic materials with unique properties (Ming et al., 2015).

- Optical Sensors for Metal Ions : Hajiaghababaei et al. (2016) utilized N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide in a sensor for chromium ions, indicating the potential for these compounds in the development of selective sensors for metal ions (Hajiaghababaei et al., 2016).

Propriétés

IUPAC Name |

4-ethyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4OS/c1-2-11-3-5-12(6-4-11)14(21)18-16-20-19-15(22-16)13-7-9-17-10-8-13/h3-10H,2H2,1H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCDKONYPFIVJSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

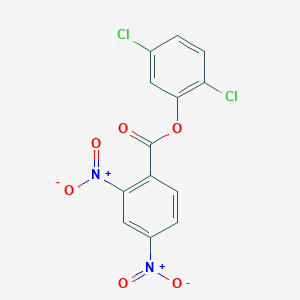

![3-[({3-[(cyclopropylamino)carbonyl]-2-thienyl}amino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4622467.png)

![ethyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-(isopropylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4622486.png)

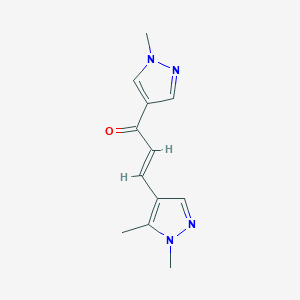

![N'-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methylene]-4-chloro-1H-pyrazole-3-carbohydrazide](/img/structure/B4622499.png)

![2-[(4-allyl-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4622503.png)

![1-(4-{4-[(6-methyl-3-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4622524.png)

![N~1~-[2-(dimethylamino)ethyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4622525.png)

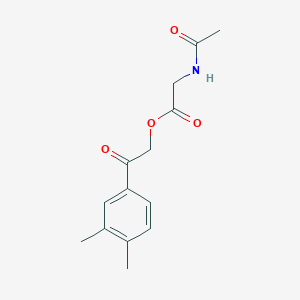

![methyl 2-[(2-iodobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4622546.png)